Cas no 10138-93-9 (Triethylamine phosphate (1:1))
Triethylamine phosphate (1:1) structure
Product Name:Triethylamine phosphate (1:1)
Numero CAS:10138-93-9
MF:C6H18NO4P
MW:199.185183048248
CID:118385
PubChem ID:61946
Update Time:2025-04-18
Triethylamine phosphate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Triethylamine phosphate (1:1)
- triethylammonium phosphate
- Ethanamine, N,N-diethyl-, phosphate
- Ethanamine, N,N-diethyl-, phosphate (1:?)
- N,N-diethylethanamine
- N,N-diethylethanamine bis(phosphate)
- N,N-diethylethanamine phosphate (1:1)
- Triethylamine phosphate
- TEAP
- Einecs 233-389-2
- n,n-diethyl-ethanaminphosphate
- TRIETHYLAMMONIUM PHOSPHATE BUFFER
- TRIETHYLAMINE:PHOSPHORIC ACID 2M:2M
- PHOSPHORIC ACID:TRIETHYLAMINE 2M:1M
- PHOSPHORIC ACID:TRIETHYLAMINE 2M:2M
- EINECS 252-528-8
- AKOS037645153
- CS-0187700
- Ethanamine, N,N-diethyl-, phosphate (1:1)
- PHOSPHORIC ACID; TRIETHYLAMINE
- 35365-94-7
- D94937
- 10138-93-9
- SY111117
- UNXNGGMLCSMSLH-UHFFFAOYSA-N
- MFCD00067475
- DTXSID20885619
- N,N-diethylethanamine;phosphoric acid
- triethylazanium dihydrogen phosphate
- SCHEMBL192007
- AS-57735
-
- Inchi: 1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4)
- Chiave InChI: UNXNGGMLCSMSLH-UHFFFAOYSA-N
- Sorrisi: P(=O)(O)(O)O.N(CC)(CC)CC
Proprietà calcolate
- Massa esatta: 297.07433
- Massa monoisotopica: 199.097
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 75.4
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81A^2
Proprietà sperimentali
- Densità: 1.09 g/mL at 20 °C
- Punto di fusione: -114.7ºC
- Punto di ebollizione: 90.5ºC at 760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: n20/D 1.360
- PSA: 85.03
- LogP: 1.29590
Triethylamine phosphate (1:1) Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
10138-93-9 (Triethylamine phosphate (1:1)) Prodotti correlati
- 35365-94-7(Triethylamine phosphate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso